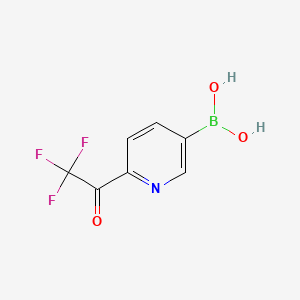

(6-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid

Descripción general

Descripción

(6-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid is a boronic acid derivative that features a trifluoroacetyl group attached to a pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (6-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid typically involves the reaction of 3-bromopyridine with a trifluoroacetylating agent, followed by borylation. The reaction conditions often require the use of palladium catalysts and bases such as potassium carbonate. The process can be summarized as follows:

Trifluoroacetylation: 3-bromopyridine is reacted with trifluoroacetic anhydride in the presence of a base to introduce the trifluoroacetyl group.

Borylation: The trifluoroacetylated pyridine is then subjected to a borylation reaction using a palladium catalyst and a boronic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions: (6-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation to form boronic esters or reduction to yield the corresponding alcohols.

Substitution Reactions: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate, used in both trifluoroacetylation and borylation steps.

Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products:

Coupling Products: Formed via Suzuki-Miyaura coupling.

Boronic Esters and Alcohols: Resulting from oxidation and reduction reactions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Enzyme Inhibition:

The boronic acid moiety is known for its ability to inhibit serine proteases and other enzymes, which is crucial in the development of therapeutic agents. Studies have shown that boronic acids can effectively bind to the active sites of enzymes, blocking their activity. This mechanism is particularly relevant for diseases where enzyme inhibition is beneficial, such as cancer and bacterial infections .

Drug Development:

Research indicates that (6-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid can serve as a lead compound in the design of new boron-containing drugs. Its unique structural properties allow it to exhibit distinct pharmacological activities. For instance, it has been explored for its potential to target specific proteins involved in cancer progression .

Case Study:

In a study involving prostate cancer cell lines, compounds derived from boronic acids exhibited significant antiproliferative activity. The presence of the trifluoroacetyl group was found to enhance binding affinity towards specific protein targets, thereby increasing their effectiveness as therapeutic agents .

Organic Synthesis

Suzuki-Miyaura Coupling:

this compound is extensively used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions. This method allows for the formation of complex molecules by coupling aryl or vinyl halides with boronic acids .

Mechanism of Action:

The mechanism involves the formation of a palladium-boron complex that facilitates the transfer of an aryl group from the boron to an electrophile. This reaction is highly efficient and yields products with high purity .

Data Table: Suzuki-Miyaura Coupling Yields

| Reaction Conditions | Yield (%) |

|---|---|

| Aryl halide with this compound | 94 |

| One-pot borylation/Suzuki cross-coupling | 62 |

Materials Science

Advanced Materials Production:

The compound is also utilized in the production of advanced materials such as polymers and electronic materials. Its unique reactivity allows for surface modifications and the creation of functionalized materials that can be tailored for specific applications .

Case Study:

In recent research, this compound was employed to synthesize novel polymers with enhanced electronic properties. These materials showed promise in applications ranging from sensors to electronic devices .

Mecanismo De Acción

The mechanism of action of (6-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid in chemical reactions involves the formation of boron-oxygen bonds and the subsequent transmetalation with palladium catalysts in Suzuki-Miyaura coupling . The trifluoroacetyl group can influence the reactivity and selectivity of the compound in various reactions.

Comparación Con Compuestos Similares

(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)boronic acid: Similar in structure but with an ethoxy group instead of an acetyl group.

2-(Trifluoromethyl)pyridine-5-boronic acid: Features a trifluoromethyl group at a different position on the pyridine ring.

Uniqueness: (6-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid is unique due to the presence of the trifluoroacetyl group, which imparts distinct electronic and steric properties, making it a valuable reagent in various synthetic applications.

Actividad Biológica

(6-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities and applications. This article explores its synthesis, biological mechanisms, and various research findings that highlight its significance.

The synthesis of this compound typically involves the following steps:

- Trifluoroacetylation : 3-bromopyridine is reacted with trifluoroacetic anhydride in the presence of a base to introduce the trifluoroacetyl group.

- Borylation : The trifluoroacetylated pyridine undergoes borylation using a palladium catalyst and a boronic acid derivative.

This compound is characterized by its unique trifluoroacetyl group, which imparts distinct electronic and steric properties, making it valuable in various synthetic applications.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays have shown promising results against various strains of bacteria, including Mycobacterium tuberculosis. The compound's mechanism involves inhibition of pantothenate synthetase, an enzyme critical for bacterial growth and survival .

Case Study : In a study examining the efficacy of heterocyclic compounds against M. tuberculosis, derivatives including this compound were evaluated. The results demonstrated effective inhibition of bacterial growth at concentrations as low as 10 µM .

Enzyme Inhibition

The compound has also been investigated for its potential as an inhibitor of various enzymes involved in disease processes:

- Mpro Inhibition : In studies targeting SARS-CoV-2, derivatives of boronic acids have shown selective inhibition of the main protease (Mpro). Although specific data on this compound is limited, related compounds have demonstrated up to 23% inhibition at concentrations around 20 µM .

Cytotoxic Effects

The cytotoxicity of this compound has been assessed in various cancer cell lines. Initial screenings indicated that certain analogs exhibited significant cytotoxic effects with IC50 values ranging from 150 to 735 µM against HeLa cells .

Research Findings

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against M. tuberculosis with IC50 < 10 µM |

| Enzyme Inhibition | Selective inhibition of Mpro in SARS-CoV-2 studies |

| Cytotoxicity | IC50 values ranging from 150 to 735 µM in cancer cells |

The biological activity of this compound can be attributed to its ability to form boron-oxygen bonds that facilitate transmetalation reactions in enzyme active sites. This mechanism is particularly relevant in enzyme inhibition where the boron atom interacts with nucleophilic sites on target enzymes.

Propiedades

IUPAC Name |

[6-(2,2,2-trifluoroacetyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF3NO3/c9-7(10,11)6(13)5-2-1-4(3-12-5)8(14)15/h1-3,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLUZXBWSYNYOFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)C(=O)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694492 | |

| Record name | [6-(Trifluoroacetyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310384-03-2 | |

| Record name | [6-(Trifluoroacetyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.